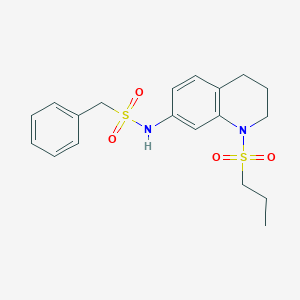

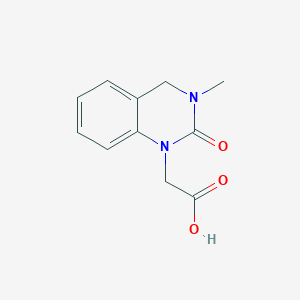

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid” is a chemical compound with the CAS Number: 696637-93-1 . Its molecular formula is C11H12N2O3 and it has a molecular weight of 220.23 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.23 .Applications De Recherche Scientifique

Synthesis and Characterization

Quinazolinones and their derivatives, similar to "(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid," have been synthesized and characterized through various methods. For instance, the synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases have been explored, revealing their potential for antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008). Similarly, the reaction between 1H-indazol-3-ol and ethyl chloroacetate has been studied, leading to the identification of various ethyl esters and discussing their formation mechanisms (M. Bonanomi & G. Palazzo, 1977).

Biological Activities

Compounds related to "(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid" exhibit a range of biological activities. Research has shown that certain quinazolinone derivatives possess significant analgesic and anti-inflammatory activities, as well as antihelmintic activity against specific worms (S. Sahu et al., 2008). Another study focusing on the antithyroid properties of 1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines synthesized from the methyl ester of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid demonstrates the potential of these compounds in modulating thyroid function (I. Ukrainets et al., 1997).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods for quinazolinone derivatives have been documented. For example, the use of lactic acid as a green catalyst under solvent-free conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases an innovative approach to synthesizing these compounds with reduced environmental impact (S. Zhaleh et al., 2016).

Advanced Chemical Reactions and Applications

The exploration of new chemical reactions involving quinazolinone derivatives has broadened the potential applications of these compounds. For example, redox-annulations of cyclic amines with electron-deficient o-tolualdehydes involving dual C-H functionalization highlight the versatility of these reactions (Anirudra Paul et al., 2019). Moreover, the synthesis and in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide present novel therapeutic potentials (Wassim El Kayal et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGSYXAQZZTYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2N(C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2744225.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2744227.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)

![4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2744232.png)

![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)